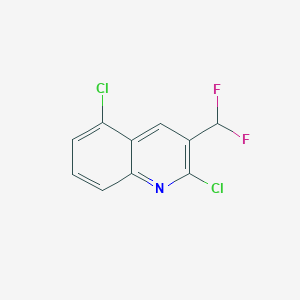

2,5-Dichloro-3-(difluoromethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5Cl2F2N |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

2,5-dichloro-3-(difluoromethyl)quinoline |

InChI |

InChI=1S/C10H5Cl2F2N/c11-7-2-1-3-8-5(7)4-6(10(13)14)9(12)15-8/h1-4,10H |

InChI Key |

QNIRQQJXTOYTIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C(=C1)Cl)C(F)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 2,5-Dichloro-3-(difluoromethyl)quinoline Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials. actascientific.com For the this compound core, two primary retrosynthetic disconnections are considered, based on classic quinoline (B57606) synthesis reactions.

Route A: Friedländer-Type Disconnection

This approach involves disconnecting the bonds forming the pyridine (B92270) ring, specifically the C2-C3 and N1-C8a bonds. This leads to two key building blocks: a 2-aminoaryl carbonyl compound and a compound with an α-methylene group adjacent to a carbonyl. For the target molecule, this translates to a disconnection yielding a substituted 2-aminobenzaldehyde (B1207257) or ketone and a difluoromethylated ketone. This strategy is advantageous as it often forms the quinoline ring in a single, convergent step. wikipedia.orgnih.gov

Route B: Skraup/Doebner-Von Miller-Type Disconnection

This disconnection cleaves the N1-C2 and C3-C4 bonds of the quinoline system. This strategy points to a substituted aniline (B41778) and a three-carbon component, typically an α,β-unsaturated aldehyde or ketone. For this compound, this retrosynthetic path identifies 2,5-dichloroaniline (B50420) and an α,β-unsaturated carbonyl compound bearing a difluoromethyl group as the primary precursors. This approach is robust and widely used for synthesizing a variety of substituted quinolines. nih.govwikipedia.org

These two distinct retrosynthetic pathways dictate the specific precursors and building blocks that must be synthesized, as detailed in the following sections.

Precursor Synthesis and Building Block Chemistry

The successful synthesis of the target quinoline is critically dependent on the efficient preparation of its key precursors as identified in the retrosynthetic analysis.

The primary halogenated precursor for the Skraup or Doebner-Von Miller approaches is 2,5-dichloroaniline. This compound is typically synthesized from 1,4-dichloro-2-nitrobenzene. wikipedia.org The most common industrial method involves the reduction of the nitro group. This transformation can be achieved through catalytic hydrogenation using catalysts like Raney Nickel in a solvent such as methanol, or via chemical reduction using reagents like iron powder in a dilute acid medium. google.com Another method involves reacting 2,5-dichloronitrobenzene with sodium hydrogen sulfide. prepchem.com

| Precursor | Starting Material | Reaction Type | Key Reagents/Catalysts | Typical Conditions |

| 2,5-Dichloroaniline | 2,5-Dichloronitrobenzene | Catalytic Hydrogenation | H₂, Raney-Ni | Methanol, 80°C, 1.2 MPa google.com |

| 2,5-Dichloroaniline | 2,5-Dichloronitrobenzene | Chemical Reduction | Fe, HCl | Aqueous medium |

| 2,5-Dichloroaniline | 2,5-Dichloronitrobenzene | Sulfide Reduction | NaSH | Water, 80-85°C prepchem.com |

For the Friedländer approach, a 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone would be required. The synthesis of such intermediates can be more complex, often involving multiple steps of directed ortho-metalation, halogenation, and functional group interconversion on a protected aniline precursor.

The introduction of the difluoromethyl (CF₂H) group is a crucial step. The CF₂H moiety is of significant interest as it can act as a hydrogen bond donor and is more lipophilic than a methyl group. rsc.org The synthesis of difluoromethyl ketones, key intermediates for both proposed routes, has been the subject of considerable research.

One effective method involves a one-pot difluorination/fragmentation of 1-trifluoromethyl-1,3-diketones. In this process, the diketone is first treated with a difluorinating agent like Selectfluor, followed by fragmentation induced by the addition of water and a base such as triethylamine (B128534) to yield the desired difluoromethyl ketone. rsc.org

Another modern approach is the visible-light-mediated photoredox difluoromethylation of enol silanes. This method uses a difluoromethyl radical precursor, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent), under photoredox catalysis to generate α-difluoromethyl ketones from readily available enol silanes in good yields. acs.org

These difluoromethyl ketones can then be used directly in a Friedländer synthesis or converted into α,β-unsaturated difluoromethyl carbonyl compounds needed for the Doebner-Von Miller reaction. This conversion is typically achieved via an aldol (B89426) condensation with an aldehyde, followed by dehydration.

| Intermediate Type | General Method | Key Reagents | Notes |

| Difluoromethyl ketone | Difluorination/Fragmentation | 1-Trifluoromethyl-1,3-diketone, Selectfluor, H₂O, Et₃N | One-pot process with good yields. rsc.org |

| Difluoromethyl ketone | Photoredox Difluoromethylation | Enol silane, Hu's reagent, Photocatalyst | Utilizes visible light and radical chemistry. acs.org |

| α,β-Unsaturated difluoromethyl ketone | Aldol Condensation | Difluoromethyl ketone, Aldehyde, Acid/Base catalyst | Subsequent dehydration yields the unsaturated product. |

Direct Annulation and Cyclization Approaches to the Quinoline Ring System

With the necessary precursors in hand, the final step is the construction of the quinoline ring through cyclization and annulation reactions.

The Friedländer synthesis provides a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by either an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or a base (e.g., sodium hydroxide, pyridine). wikipedia.org

In the context of synthesizing this compound, this would involve the condensation of a hypothetical 2-amino-4-chlorobenzaldehyde with a difluoromethyl ketone. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org

The general mechanism can proceed via two pathways:

Aldol First: The reaction begins with an aldol addition between the two carbonyl partners, followed by cyclization and two dehydration steps.

Schiff Base First: The amine of the 2-aminoaryl ketone reacts with the carbonyl of the second partner to form a Schiff base (imine), which then undergoes an intramolecular aldol-type reaction and dehydration.

This method is highly convergent but depends on the availability of the appropriately substituted 2-aminoaryl carbonyl precursor.

The Skraup and Doebner-Von Miller reactions are robust, acid-catalyzed methods for quinoline synthesis starting from anilines. nih.govpharmaguideline.com

The Skraup synthesis traditionally uses glycerol (B35011), which dehydrates in the presence of a strong acid (like sulfuric acid) to form acrolein in situ. The aniline then undergoes a Michael addition with the acrolein, followed by cyclization and oxidation to yield the quinoline. pharmaguideline.com While versatile, the classic Skraup reaction typically produces quinolines unsubstituted in the pyridine ring and can be violently exothermic. nih.gov Adapting this method for a 3-(difluoromethyl) substituent would require a glycerol derivative that could generate a difluoromethyl-containing acrolein equivalent, which is not a straightforward precursor.

The Doebner-Von Miller reaction is a more flexible variation that directly uses an α,β-unsaturated aldehyde or ketone instead of generating one from glycerol. wikipedia.orgsynarchive.com This makes it an ideal candidate for the synthesis of this compound. The proposed synthesis would involve reacting 2,5-dichloroaniline with an α,β-unsaturated carbonyl compound bearing a difluoromethyl group at the β-position. The reaction is catalyzed by strong acids and often includes an oxidizing agent. The mechanism is believed to involve a 1,4-Michael addition of the aniline to the unsaturated system, followed by acid-catalyzed cyclization and dehydrogenation to furnish the final aromatic quinoline. wikipedia.org This method offers excellent control over the substitution pattern of the resulting quinoline ring. nih.gov

Catalytic Methodologies for Quinoline Construction

Modern synthetic chemistry has seen a surge in the use of catalytic methods to construct quinoline scaffolds, offering advantages in efficiency, regioselectivity, and substrate scope over classical methods. nih.gov

Transition metals are powerful catalysts for synthesizing quinolines through various mechanisms, including C-H activation, annulation, and cross-coupling reactions. researchgate.netias.ac.in These methods often allow for the construction of complex quinoline libraries from readily available starting materials. ias.ac.in

Palladium (Pd): Palladium catalysts are used in domino reactions, such as the Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, to produce quinoline motifs under mild conditions. ias.ac.in

Copper (Cu): Copper-catalyzed protocols can synthesize substituted quinolines from anilines and aldehydes through a process involving C-H functionalization and subsequent C-N/C-C bond formation, using molecular oxygen as a green oxidant. ias.ac.in

Cobalt (Co): Low-cost cobalt catalysts, in combination with a Lewis acid like Zn(OTf)₂, can effectively catalyze the annulation of anilides and internal alkynes to yield quinoline heterocycles. researchgate.net

Rhodium (Rh) and Nickel (Ni): These metals are also employed in various annulation and cyclization strategies to build the quinoline core. ias.ac.in For instance, nickel catalysis can be used for the formation of both quinolines and quinolones. ias.ac.in

These catalytic strategies could be adapted to synthesize the target molecule by choosing appropriately substituted starting materials, such as a dichlorinated anilide and a difluoromethyl-containing alkyne.

| Metal Catalyst | Example Reaction Type | Starting Materials | Key Features |

| Palladium (Pd) | Domino Annulation | Benzimidoyl chlorides, 1,6-enynes | Mild conditions, good yields. ias.ac.in |

| Copper (Cu) | Oxidative Annulation | Anilines, Aldehydes | Uses O₂ as oxidant, economical. ias.ac.in |

| Cobalt (Co) | Redox-Neutral Annulation | Anilides, Internal Alkynes | Low-cost catalyst, high efficiency. researchgate.net |

| Rhodium (Rh) | Cascade Synthesis | o-vinylanilines, Alkynes | Forms 2,3-disubstituted quinolines. ias.ac.in |

| Nickel (Ni) | Annulation | Varies | Can produce quinolines and quinolones. ias.ac.in |

In an effort to develop more sustainable and cost-effective synthetic routes, metal-free and organocatalytic methods for quinoline synthesis have gained significant attention. rsc.orgnih.gov These protocols avoid potential metal contamination in the final products. rsc.org

Common strategies include:

Iodine-Catalyzed Reactions: Molecular iodine can act as an efficient, eco-friendly catalyst for the one-pot synthesis of quinoline scaffolds from aryl amines and acetylenedicarboxylates. rsc.org

Acid/Base Catalysis: Brønsted or Lewis acids can promote the cyclization of precursors to form the quinoline ring. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical reactions like the Skraup and Friedländer syntheses, often under solvent-free or greener solvent conditions. mdpi.comtandfonline.com

Electrophilic Cyclization: Alkyltriflates can mediate the electrophilic cyclization of arylisothiocyanates and alkynes to produce 2-thioquinolines, which can be further modified. mdpi.com

These metal-free approaches offer environmentally benign alternatives for constructing the fundamental quinoline structure before subsequent functionalization steps. rsc.orgmdpi.com

Site-Specific Halogenation and Difluoromethylation Strategies

Once the quinoline core is formed, the introduction of specific substituents at desired positions is a critical step. For this compound, this involves highly regioselective chlorination and difluoromethylation.

Introducing chlorine atoms at specific positions on the quinoline ring requires precise control of regioselectivity. Direct C-H functionalization is an attractive, atom-economical strategy. mdpi.com

A metal-free protocol has been developed for the C5-halogenation of 8-substituted quinoline derivatives. rsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high regioselectivity, providing a direct route to C5-chlorinated quinolines. rsc.org The introduction of a chlorine atom at the C-2 position can often be achieved through different chemistries, sometimes involving activation of the quinoline as an N-oxide or using specific metal amides to direct functionalization. nih.gov For instance, selective metalation at different positions of a chloro-substituted quinoline can be controlled by the choice of the metal amide base. nih.gov

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, or amine groups and enhancing properties like lipophilicity. nih.gov While methods for difluoromethylation at the C-2 and C-4 positions of quinoline have been documented, direct C-3 difluoromethylation has historically been challenging.

Recently, a novel method for the direct C-3 difluoromethylation of the quinoline ring has been developed. This represents a significant breakthrough, providing access to previously untapped C-3 difluoromethylated active compounds. Other strategies often involve visible-light-driven, redox-catalyzed reactions using a photocatalyst and a difluoromethyl radical source, such as an S-(difluoromethyl)sulfonium salt. nih.gov This radical approach allows for the addition of the CF₂H radical to the heterocycle, which, after oxidation and deprotonation, yields the desired difluoromethylated product. nih.gov Such a strategy could be applied to a 2,5-dichloroquinoline (B1298112) intermediate to complete the synthesis of the target compound.

Introduction of the Difluoromethyl Group at Specific Ring Positions (e.g., C-3 Difluoromethylation)

Visible Light-Induced Radical Difluoromethylation Protocols

Visible light photoredox catalysis has emerged as a powerful and mild method for the formation of C-C and C-heteroatom bonds, including the introduction of fluorinated moieties into organic molecules. nih.govnih.govrsc.org These protocols offer an alternative to traditional methods that often require harsh reaction conditions and pre-functionalized substrates. nih.gov The direct C-H difluoromethylation of heteroaromatics, including quinolines, is a particularly attractive strategy. nih.govnih.gov

The general mechanism for visible-light-induced radical difluoromethylation involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer (SET) process with a suitable difluoromethylating agent to generate a difluoromethyl radical (•CF2H). This radical then adds to the electron-deficient C-3 position of the quinoline ring, followed by an oxidative quenching cycle to regenerate the photocatalyst and furnish the desired product. eurekaselect.com

Several difluoromethylating agents can be employed in these reactions, with difluoromethyl 2-pyridyl sulfones and other S-(difluoromethyl)sulfonium salts being common choices as they readily generate the •CF2H radical under photoredox conditions. eurekaselect.com The selection of the photocatalyst is crucial for the efficiency of the reaction, with common examples including ruthenium and iridium complexes, as well as organic dyes. nih.gov

A study on the direct C-H difluoromethylation of heterocycles via organic photoredox catalysis demonstrated the feasibility of this approach for a variety of N-heterocycles. nih.govresearchgate.net While a specific example for this compound is not provided, the general applicability of the method to quinoline derivatives suggests its potential for the synthesis of this target molecule. The reaction conditions typically involve irradiating a solution of the quinoline substrate, the difluoromethylating agent, and a catalytic amount of the photocatalyst in a suitable solvent with visible light. nih.govresearchgate.net

The table below summarizes representative conditions for the visible-light-induced difluoromethylation of quinoline-like heterocycles, which could be adapted for the synthesis of this compound.

| Substrate | Difluoromethylating Agent | Photocatalyst | Solvent | Light Source | Yield (%) | Reference |

| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal | DMSO | 3W Green LEDs | Moderate to Excellent | researchgate.net |

| N-arylacrylamides | Difluoromethyl 2-pyridyl sulfones | Not specified | Not specified | Visible light | Good | eurekaselect.com |

Interactive Data Table:

Please note that the yields are reported as "Moderate to Excellent" or "Good" in the source material, without specific numerical data for a broad range of substrates. The development of a direct C-3 difluoromethylation of the quinoline ring has been noted as a challenging objective, with recent work beginning to explore this area.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules to minimize environmental impact and enhance sustainability. jmpas.com Key aspects of green chemistry applicable to the synthesis of quinoline derivatives include the use of microwave irradiation to accelerate reactions and the implementation of solvent-free reaction conditions. researchgate.netjmpas.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, increase product yields, and in some cases, improve product selectivity compared to conventional heating methods. unf.edu For the synthesis of quinoline derivatives, microwave irradiation can be employed in various reaction types, including multicomponent reactions and cyclization steps. unf.edursc.org A study on the microwave-assisted synthesis of diversely substituted quinoline-based hybrids highlights the efficiency of this technique. unf.edu While not specific to difluoromethylated quinolines, the principles can be broadly applied. The use of microwave heating in the synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives has also been reported, demonstrating its utility in the functionalization of the quinoline core. jmpas.com

Solvent-Free Conditions:

Conducting reactions under solvent-free, or neat, conditions is a cornerstone of green chemistry, as it eliminates the use of potentially hazardous and volatile organic solvents. eurekaselect.commdpi.com This approach not only reduces waste but can also lead to improved reaction rates and easier product isolation. The Friedländer annulation, a classic method for quinoline synthesis, has been successfully adapted to solvent-free conditions using various catalysts. eurekaselect.comsci-hub.se For instance, the synthesis of poly-substituted quinolines has been achieved in excellent yields under solvent-free and thermal heating conditions promoted by BiCl3. eurekaselect.com Another approach utilizes a magnetite nanoparticle-supported acidic ionic liquid as a recyclable catalyst for the solvent-free synthesis of quinolines. sci-hub.se

The table below provides examples of green chemistry approaches to the synthesis of quinoline derivatives, which could be considered in the design of a synthetic route for this compound.

| Reaction Type | Green Chemistry Principle | Catalyst/Promoter | Conditions | Yield (%) | Reference |

| Friedländer Reaction | Solvent-free | BiCl3 | Thermal heating | Excellent | eurekaselect.com |

| Friedländer Reaction | Solvent-free, reusable catalyst | Magnetite nanoparticle-supported ionic liquid | Mild conditions | Excellent | sci-hub.se |

| Multicomponent Reaction | Microwave irradiation | Catalyst-free | DMF | Good | unf.edu |

| Functionalization | Microwave irradiation | Not specified | Not specified | Not specified | jmpas.com |

Interactive Data Table:

The yields in the source materials are often reported as "excellent" or "good" across a range of substrates, indicating the general efficacy of these green synthetic methods. The adoption of such principles in the synthesis of this compound would contribute to a more sustainable and efficient chemical process.

Mechanistic Investigations of Chemical Transformations

Proposed Reaction Pathways for 2,5-Dichloro-3-(difluoromethyl)quinoline Formation

The formation of the this compound scaffold can be envisioned through several established synthetic strategies for quinoline (B57606) synthesis, including electrophilic aromatic substitution-based cyclizations, radical-mediated processes, and cascade reactions. The selection of a specific pathway is dictated by the availability of starting materials and the desired regiochemical outcome.

Detailed Analysis of Electrophilic Aromatic Substitution Mechanisms

Classical quinoline syntheses such as the Skraup, Doebner-von Miller, and Friedländer reactions rely on an intramolecular electrophilic aromatic substitution as the key ring-closing step. acs.orgwikipedia.orgpharmaguideline.com In these pathways, an aniline (B41778) derivative attacks a carbonyl compound or an α,β-unsaturated system, followed by acid-catalyzed cyclization and dehydration/oxidation to form the aromatic quinoline ring.

For the synthesis of this compound, a plausible approach is the Friedländer annulation . This would involve the condensation of a 2-amino-6-chlorobenzaldehyde (B1290166) with a β-keto compound containing a difluoromethyl group, such as 1,1-difluorobutan-2-one, under acid or base catalysis.

The proposed mechanism proceeds as follows:

Initial Condensation: The reaction begins with the formation of a Schiff base (imine) between the aniline derivative and the ketone.

Tautomerization: The resulting intermediate tautomerizes to form an enamine, which is crucial for the subsequent cyclization.

Cyclization: The key step is an intramolecular aldol-type condensation. The electron-rich enamine attacks the carbonyl group of the former benzaldehyde (B42025) moiety.

Dehydration: The resulting alcohol undergoes dehydration to form a dihydroquinoline intermediate.

Aromatization: The dihydroquinoline is then oxidized to the final aromatic quinoline product.

The regioselectivity of the initial electrophilic attack on the aniline ring is a critical consideration. In a Skraup or Doebner-von Miller type synthesis starting from 4-chloroaniline, the electrophilic cyclization would be directed by the chloro substituent. Chlorine is an ortho-, para-directing deactivator. The para-position is blocked, directing the cyclization to the ortho-position (C-2 of the aniline), which ultimately becomes the C-8 position of the quinoline, thus not leading to the desired 5-chloro substitution pattern. Therefore, a Friedländer-type approach using a pre-functionalized 2-amino-6-chlorobenzaldehyde is more mechanistically sound for achieving the target 2,5-dichloro substitution.

Exploration of Radical Reaction Pathways and Identification of Key Intermediates

Radical chemistry offers a powerful alternative for introducing fluorinated moieties. researchgate.net The formation of the 3-(difluoromethyl) group on a pre-formed 2,5-dichloroquinoline (B1298112) ring is a feasible strategy. This would likely proceed via a Minisci-type reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle. nih.gov

A proposed radical pathway involves these key steps:

Radical Generation: The difluoromethyl radical (•CHF₂) is generated from a suitable precursor, such as zinc difluoromethanesulfinate (DFMS), difluoromethanesulfonyl chloride, or other reagents, typically using an oxidant like ammonium (B1175870) persulfate or a photocatalyst. researchgate.net

Radical Addition: The quinoline nitrogen is protonated under acidic conditions, activating the ring towards radical attack. The nucleophilic •CHF₂ radical preferentially adds to the electron-deficient C-2 or C-4 positions. However, direct C-3 functionalization remains a significant challenge, though novel methods are emerging.

Rearomatization: The resulting radical cation intermediate is oxidized, losing a proton to restore aromaticity and yield the final product.

Alternatively, a radical cascade process could be employed, where a difluoromethyl radical triggers an addition/cyclization sequence with an appropriately designed acyclic precursor. researchgate.net This approach constructs the heterocyclic ring and installs the difluoromethyl group in a single, efficient operation.

| Pathway | Key Intermediates | Advantages | Challenges |

| Friedländer Annulation | Schiff base, Enamine, Dihydroquinoline | High convergence, Good control over substitution pattern | Requires synthesis of specific substituted precursors |

| Minisci-type Radical Reaction | Difluoromethyl radical (•CHF₂), Radical cation | Uses simple quinoline precursors, Mild conditions | Regioselectivity can be poor (typically favors C2/C4 over C3) |

| Radical Cascade/Cyclization | Vinylic or aryl radical intermediates | High atom economy, Builds complexity quickly | Substrate design can be complex, potential for side reactions |

Understanding of Cycloaddition and Cascade Reaction Processes

Modern synthetic methods increasingly rely on cycloaddition and cascade reactions to build molecular complexity efficiently. mdpi.com A hypothetical [4+2] cycloaddition (Diels-Alder) reaction could be envisioned between an electron-deficient diene and a dienophile to construct the core structure, although this is less common for quinoline synthesis.

More relevant are transition-metal-catalyzed cascade reactions. For example, a palladium-catalyzed process could involve an ortho-haloaniline derivative and a difluoromethyl-substituted alkyne. The reaction could proceed through a sequence of Sonogashira coupling, followed by intramolecular cyclization onto the nitrogen atom, and subsequent isomerization/aromatization to furnish the quinoline ring. Such cascade processes are powerful for creating polysubstituted heterocycles in a single pot. mdpi.com

Catalytic Cycle Elucidation and Ligand Effects in Metal-Catalyzed Syntheses

Metal-catalyzed reactions provide efficient and selective routes to functionalized quinolines. A plausible route to this compound could involve a palladium- or copper-catalyzed annulation of 2,4-dichloroaniline (B164938) with a difluoromethyl-containing alkyne.

A generalized catalytic cycle for a palladium-catalyzed synthesis would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-X bond (e.g., C-I or C-Br) of a hypothetical 2-halo-4-chloroaniline derivative.

Alkyne Coordination and Insertion: The alkyne coordinates to the Pd(II) center and subsequently undergoes migratory insertion into the Pd-aryl bond.

Intramolecular Amination/Cyclization: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species, leading to a six-membered ring intermediate.

Reductive Elimination: The cycle is closed by reductive elimination, which forms the C-N bond of the dihydroquinoline ring and regenerates the Pd(0) catalyst. A final oxidation step yields the aromatic quinoline.

Ligand Effects: The choice of ligand is critical for controlling the efficiency and selectivity of the catalytic cycle. wiley.com

Steric hindrance of the ligand can influence the regioselectivity of alkyne insertion and prevent catalyst deactivation pathways like β-hydride elimination.

Bidentate ligands can stabilize the metal center and provide a more defined coordination sphere, which can be crucial for achieving high selectivity in complex cascade reactions.

Role of the Dichloro and Difluoromethyl Substituents in Directing Reactivity and Regioselectivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Chloro | C-2 | -I (Inductive), +M (Mesomeric) | Activates C2 for nucleophilic aromatic substitution (SNAr); Deactivates pyridine (B92270) ring to electrophilic attack. |

| Difluoromethyl | C-3 | Strong -I (Inductive) | Strongly deactivates the pyridine ring to electrophilic attack; Further activates C2 and C4 to nucleophilic attack. |

| Chloro | C-5 | -I (Inductive), +M (Mesomeric) | Deactivates the benzene (B151609) ring to electrophilic attack; Directs incoming electrophiles to C-6 and C-8. |

The cumulative effect of these substituents makes the entire heterocyclic system highly electron-deficient.

Reactivity towards Electrophiles: Electrophilic aromatic substitution on this molecule would be extremely difficult due to the strong deactivating nature of all three substituents. If a reaction were forced, the C-5 chloro group would direct an incoming electrophile to the C-6 or C-8 positions, which are the least deactivated sites on the benzene ring. quimicaorganica.orgreddit.com

Reactivity towards Nucleophiles: The pyridine ring is significantly activated towards nucleophilic attack. The C-2 position, bearing a chloro leaving group and being alpha to the ring nitrogen, is the most likely site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the C-3 difluoromethyl group further enhances the electrophilicity of the C-2 and C-4 positions.

Regioselectivity in Synthesis: During formation via a Friedländer-type synthesis, the electron-withdrawing nature of the chloro group on the aniline precursor would decrease its nucleophilicity, potentially requiring harsher reaction conditions for the initial condensation step. researchgate.net

Transition State Analysis and Determination of Activation Barriers

While specific experimental kinetic data for the formation of this compound is not available, computational methods like Density Functional Theory (DFT) can provide significant insights into reaction mechanisms, transition states, and activation barriers. researchgate.netnih.gov

For a proposed Friedländer synthesis, DFT calculations could be used to:

Model the Reaction Pathway: Map the potential energy surface for the entire reaction sequence, from reactants through intermediates and transition states to the final product.

Characterize Transition States: Determine the geometry of the transition state for the rate-determining step, which is typically the intramolecular cyclization. Analysis of the transition state structure can reveal the key atomic interactions that stabilize or destabilize it.

Calculate Activation Barriers (ΔG‡): Quantify the energy barrier for the cyclization step. Comparing the activation barriers for cyclization at different positions on the aromatic ring can computationally confirm the regiochemical outcome. For instance, calculations would likely show a significantly lower activation barrier for cyclization onto the C-6 position of the 2-amino-6-chlorobenzaldehyde precursor compared to other positions.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment (Proton, Carbon-13, and Fluorine-19 NMR)

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms, and the electronic environment of each nucleus can be established, confirming the regiochemical placement of the chloro and difluoromethyl substituents.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to provide key information about the aromatic and substituent protons. The quinoline (B57606) ring should display signals for four aromatic protons. The proton at the C4 position would likely appear as a singlet, while the protons on the dichlorinated benzene (B151609) ring (H6, H7, H8) would exhibit complex splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with each other. The difluoromethyl group (CHF₂) proton would present a characteristic triplet due to coupling with the two equivalent fluorine atoms.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. Carbons bonded to electronegative chlorine and fluorine atoms (C2, C5, and the CHF₂ carbon) are expected to be shifted downfield. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. Spectroscopic data from related dichloroquinoline compounds helps in predicting the chemical shift ranges. researchgate.netnih.govtsijournals.comresearchgate.net

Fluorine-19 (¹⁹F) NMR: Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. wikipedia.org For 2,5-Dichloro-3-(difluoromethyl)quinoline, the spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the adjacent proton. The chemical shift of difluoromethyl groups typically falls within a well-defined range, providing unambiguous confirmation of this functional group. nih.govrsc.orgucsb.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.5 - 8.5 | m | - | Aromatic-H (H4, H6, H7, H8) |

| ¹H | 6.8 - 7.2 | t | JHF ≈ 55-60 | CHF₂ |

| ¹³C | 115 - 150 | m | - | Aromatic-C |

| ¹³C | 110 - 120 | t | JCF ≈ 240-250 | CHF₂ |

| ¹⁹F | -90 to -130 | d | JHF ≈ 55-60 | CHF₂ |

Single Crystal X-ray Diffraction for Definitive Absolute Configuration and Solid-State Structure Determination

Analysis of Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within a crystal lattice is governed by intermolecular forces. mdpi.com For this compound, several types of interactions are expected to dictate the crystal packing. The planar, aromatic quinoline rings are likely to engage in π-π stacking interactions, where parallel rings align to minimize repulsion and maximize attraction. researchgate.netnih.govresearchgate.netrsc.orgrsc.org These interactions are a common feature in the crystal structures of aromatic heterocyclic compounds. researchgate.net Additionally, weak hydrogen bonds, such as C-H···N, C-H···F, and C-H···Cl, could further stabilize the crystal lattice. The analysis of these non-covalent interactions provides crucial information on the supramolecular assembly of the compound in the solid state. Studies on related quinoline derivatives have confirmed the presence of such intermolecular forces. acs.orgmdpi.com

Table 2: Expected Crystallographic and Intermolecular Interaction Data

| Parameter | Expected Information |

| Crystal Data | |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecular Geometry | |

| Bond Lengths | C-C, C-N, C-Cl, C-F, C-H (Å) |

| Bond Angles | Angles around each atom (°) |

| Torsion Angles | Dihedral angles defining conformation (°) |

| Intermolecular Interactions | |

| π-π Stacking | Centroid-to-centroid distance (Å), slip angle (°) |

| Hydrogen Bonding | Donor-Acceptor distance (Å), D-H···A angle (°) |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Characterization and Molecular Dynamics Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of functional groups. nih.govnih.gov The spectra for this compound would display characteristic bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected frequencies include aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations for the quinoline ring in the 1400-1650 cm⁻¹ region, and strong C-F stretching vibrations typically found in the 1000-1200 cm⁻¹ range. The C-Cl stretching vibrations are expected to appear in the lower frequency region, generally between 500-850 cm⁻¹. iosrjournals.orgresearchgate.net Comparing the experimental spectra with theoretical calculations can lead to a complete assignment of the vibrational modes. scialert.netirphouse.comresearchgate.netnist.govnist.gov

Table 3: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1650 - 1400 | Strong-Medium | Quinoline Ring C=C and C=N Stretches |

| 1200 - 1000 | Strong | C-F Stretch (from CHF₂) |

| 850 - 500 | Medium-Strong | C-Cl Stretch |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. acs.orgacs.orgnih.gov For this compound (C₁₀H₅Cl₂F₂N), HRMS would provide an exact mass measurement of the molecular ion [M]⁺, confirming its chemical formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of chlorine atoms, fluorine atoms, or the entire difluoromethyl group. The isotopic pattern of the molecular ion peak, showing characteristic [M+2]⁺ and [M+4]⁺ signals due to the presence of two chlorine atoms, would provide definitive evidence for the dichloro-substitution. Analyzing fragmentation patterns of similar halogenated compounds can aid in predicting the behavior of the title compound under mass spectrometric conditions. libretexts.orgnih.gov

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value/Information |

| Molecular Formula | C₁₀H₅Cl₂F₂N |

| Calculated Exact Mass | 246.9818 |

| Molecular Ion | [M]⁺ |

| Key Isotopic Peaks | [M]⁺, [M+2]⁺, [M+4]⁺ (approx. 9:6:1 ratio) |

| Predicted Major Fragments | [M-F]⁺, [M-Cl]⁺, [M-CHF₂]⁺, [M-2Cl]⁺ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in characterizing the fundamental properties of 2,5-Dichloro-3-(difluoromethyl)quinoline. These methods solve the Schrödinger equation for the molecule, providing insights into its electronic and geometric features. DFT, with functionals like B3LYP, is a widely used method for studying quinoline (B57606) derivatives due to its balance of accuracy and computational cost. mdpi.comnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves calculating the potential energy of the molecule for different atomic arrangements and finding the structure with the minimum energy. nih.gov The quinoline ring itself is largely planar, but the difluoromethyl group can rotate. Computational methods can explore this conformational space to identify the most stable orientation of the -CHF2 group relative to the quinoline ring. The presence of bulky chlorine atoms can influence the preferred conformation.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Quinoline System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.38 | - | - |

| C3-C(CHF2) | 1.51 | - | - |

| C4-C5 | 1.42 | - | - |

| C-Cl (at C2) | 1.74 | - | - |

| C-Cl (at C5) | 1.73 | - | - |

| C-F | 1.36 | - | - |

| C2-C3-C4 | - | 120.5 | - |

| C3-C4-C10 | - | 121.0 | - |

| Cl-C2-N1 | - | 115.8 | - |

| C2-C3-C(CHF2)-H | - | - | 180.0 (anti-periplanar) |

| C4-C5-C6-C7 | - | - | 0.5 (near planar) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. nih.govlibretexts.org For quinoline derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, and the LUMO is a π*-orbital. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atom and the chlorine atoms due to their high electronegativity, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring would exhibit a positive potential.

Prediction of Chemical Reactivity and Selectivity

Computational methods can also predict the chemical reactivity and selectivity of this compound by calculating various reactivity descriptors.

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. nih.gov Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons. Local reactivity descriptors, such as Fukui functions, can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electronegativity (χ) | 4.15 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity Index (ω) | 3.26 |

The aromaticity of the quinoline ring system in this compound can be assessed using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). mdpi.com These indices quantify the degree of electron delocalization and cyclic conjugation, which are hallmarks of aromaticity. Studies on substituted quinolines have shown that the aromaticity of the benzene (B151609) and pyridine (B92270) rings can be influenced by the nature and position of the substituents. mdpi.comresearchgate.net The electron-withdrawing chlorine and difluoromethyl groups in this compound are expected to modulate the aromaticity of both the benzene and pyridine moieties of the quinoline core. researchgate.net

Singlet-Triplet Energy Splitting Calculations for Excited State Properties

To investigate the excited state properties of a molecule like this compound, quantum chemistry methods would be employed to calculate the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states. This energy gap (ΔES-T) is crucial for understanding the photophysical behavior of a compound, including its potential for phosphorescence and intersystem crossing (ISC). Methods such as Time-Dependent Density Functional Theory (TD-DFT) or higher-level ab initio calculations would be used to optimize the geometries of the S₁ and T₁ states and determine their respective energies. The magnitude of the singlet-triplet splitting influences the efficiency of ISC, a key process in photochemistry and the design of materials for applications like organic light-emitting diodes (OLEDs). For quinoline itself, the lowest energy triplet state is known to have ππ* electronic character and is located approximately 2.69 eV above the ground state. nih.govcreighton.edu

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational methods are frequently used to simulate various types of spectra. These simulations provide a basis for interpreting experimental data and can offer insights into molecular structure and bonding.

Vibrational Frequency Calculations and Assignment

Theoretical vibrational spectra (Infrared and Raman) would be calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional. These calculations yield harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. Potential Energy Distribution (PED) analysis would then be performed to assign these calculated frequencies to specific atomic motions, such as C-Cl stretches, C-F stretches of the difluoromethyl group, and various quinoline ring vibrations. For related molecules like other chlorinated quinolines, DFT calculations have shown good agreement with experimental spectra, aiding in the definitive assignment of complex vibrational bands.

Theoretical Prediction of NMR Chemical Shifts

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR isotropic shielding constants. These theoretical values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For fluorinated compounds, such calculations are particularly valuable. Studies on other fluoro- and chloro-substituted heterocycles have demonstrated that DFT can predict chemical shifts with a high degree of accuracy, helping to resolve ambiguities in experimental assignments.

Computational Studies of UV-Vis Absorption and Phosphorescence Characteristics

TD-DFT is the primary method for simulating electronic absorption (UV-Vis) spectra. By calculating the vertical excitation energies from the ground state to various singlet excited states, one can predict the absorption maxima (λmax). These calculations also provide information on the nature of the electronic transitions (e.g., π→π* or n→π*). Similarly, by calculating the transition from the lowest triplet state (T₁) to the singlet ground state (S₀), the phosphorescence emission wavelength can be predicted. Such studies on quinoline derivatives help elucidate how different substituents (like chloro and difluoromethyl groups) affect the color, photostability, and luminescent properties of the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies Based on Purely Theoretical and Computational Parameters

QSPR studies aim to build mathematical models that correlate a molecule's structure with its physical, chemical, or biological properties. For a compound like this compound, a QSPR model would be developed using a set of theoretical molecular descriptors. These descriptors are calculated solely from the computationally optimized molecular structure and can include electronic parameters (e.g., HOMO-LUMO energies, dipole moment), topological indices, and quantum chemical properties. dergipark.org.tr By analyzing a series of related quinoline derivatives, statistical methods like multiple linear regression can be used to create an equation that predicts a specific property (e.g., solubility, toxicity, or reactivity) based on these descriptors. researchgate.netnih.govnih.govdergipark.org.tr

Derivatization and Functionalization Strategies

Post-Synthetic Chemical Modification of the 2,5-Dichloro-3-(difluoromethyl)quinoline Core

Post-synthetic modification refers to the chemical transformation of an already-formed molecular scaffold. For the this compound core, this involves targeting the chloro and difluoromethyl substituents for selective chemical reactions.

The conversion of chloroarenes to fluoroarenes via halogen exchange (Halex) reactions is a valuable transformation in medicinal chemistry, as fluorine substitution can significantly alter a molecule's pharmacokinetic and physicochemical properties. However, the direct nucleophilic substitution of aromatic chlorides is challenging due to the strength of the C-Cl bond.

The Finkelstein reaction, which involves the exchange of one halogen for another, is typically applied to alkyl halides. wikipedia.org Its application to aryl chlorides is generally inefficient. wikipedia.org For a substrate like this compound, driving the equilibrium towards the fluoro product would require specific conditions. Catalytic methods, often termed "aromatic Finkelstein reactions," are necessary to facilitate this exchange. Systems employing copper(I) iodide with diamine ligands or catalysts based on nickel and phosphine (B1218219) ligands have been shown to promote the fluorination of activated aryl chlorides. wikipedia.org Such reactions typically utilize fluoride (B91410) sources like potassium fluoride in polar, aprotic solvents at elevated temperatures. wikipedia.org The differential reactivity of the C-2 and C-5 positions could potentially allow for selective mono-fluorination under carefully controlled conditions.

The chlorine atoms at the C-2 and C-5 positions are prime handles for derivatization using transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods are cornerstones of modern organic synthesis for forming new carbon-carbon bonds. rsc.orgwikipedia.orglibretexts.orgwikipedia.org

The reactivity of the two chlorine atoms is not identical. The C-2 position is electronically activated by the adjacent ring nitrogen, making the C2-Cl bond generally more susceptible to oxidative addition by a palladium(0) catalyst compared to the C5-Cl bond. This reactivity difference allows for regioselective functionalization. For instance, studies on 2,4-dichloroquinoline (B42001) have demonstrated that Sonogashira coupling occurs selectively at the C-2 position, leaving the C-4 chlorine intact for subsequent reactions like Suzuki coupling. nih.gov A similar selectivity could be anticipated for this compound, enabling stepwise derivatization.

Suzuki Coupling: This reaction pairs the chloroquinoline with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to introduce aryl or vinyl substituents. The relative reactivity for coupling partners is typically I > Br > OTf >> Cl, meaning harsher conditions (stronger bases, more electron-rich ligands, higher temperatures) may be needed to activate the C-Cl bonds. wikipedia.org

Sonogashira Coupling: This reaction couples the chloroquinoline with a terminal alkyne, providing access to arylalkyne structures. libretexts.orgwikipedia.org It is typically co-catalyzed by palladium and copper(I). libretexts.org Efficient protocols for the Sonogashira coupling of 2-chloroquinolines have been developed. researchgate.netresearchgate.net

Heck Coupling: This reaction involves the coupling of the chloroquinoline with an alkene to form a substituted alkene product.

The table below summarizes typical conditions for these cross-coupling reactions on related chloroquinoline substrates.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent(s) | Typical Temperature |

| Suzuki | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | PPh₃, PCy₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, Piperidine | DMF, Toluene, THF | Room Temp. to 100 °C |

| Heck | Pd(OAc)₂, Pd/C | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

This table presents generalized conditions based on literature for chloro-aromatic substrates and should be optimized for the specific this compound scaffold.

The difluoromethyl (CHF₂) group is a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor. mdpi.come-century.us While often considered relatively inert, it can be functionalized under specific conditions. The most direct approach involves the deprotonation of the C-H bond within the CHF₂ group. acs.org

This proton is weakly acidic and can be removed by a strong, non-nucleophilic base, such as a lithium amide (e.g., lithium diisopropylamide, LDA) or a lithiated hexamethyldisilazide (LiHMDS), at low temperatures to generate a difluoromethyl anion intermediate. This reactive species can then be trapped by various electrophiles to install new functional groups. For example, functionalization of 3-(difluoromethyl)pyridine (B1298654) has been achieved via direct deprotonation followed by quenching with electrophiles. acs.org This strategy could be applied to this compound to introduce alkyl, silyl, or other groups, leading to novel derivatives of the type Ar-CF₂-E.

Scaffold Diversification Strategies for the Generation of Related Quinoline (B57606) Derivatives

Scaffold diversification involves modifying the core ring system to generate structurally distinct but related analogues. This can be achieved through "scaffold hopping," where a core structure is replaced by a different one while retaining key pharmacophoric features. nih.gov

A powerful strategy for modifying the quinoline core is through rearrangement reactions. For example, quinoline N-oxides can undergo a selective photochemical ring contraction. nih.gov Irradiation with light, followed by an acid-promoted rearrangement, can transform the quinoline scaffold into an N-acylindole. nih.gov Applying this to the this compound core (after an initial N-oxidation step) could provide access to a completely different heterocyclic system, representing a significant leap in chemical space.

Furthermore, the functional groups installed via cross-coupling reactions (see 6.1.2) can serve as handles for subsequent intramolecular cyclizations. For instance, a 2-alkynyl-substituted quinoline could be further elaborated to generate fused polycyclic systems. These strategies allow for the transformation of the initial quinoline framework into a diverse library of related, yet structurally novel, compounds. nih.govmdpi.com

Stereoselective Derivatization Approaches for Chiral Quinoline Analogs

Introducing chirality into the quinoline scaffold is crucial for developing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. There are several conceptual approaches to achieve stereoselective derivatization of the this compound framework.

One approach involves using the quinoline itself as a motif within a larger chiral ligand for asymmetric catalysis. thieme-connect.comresearchgate.net The quinoline nitrogen provides a coordination site for a metal, and chirality can be introduced via a substituent attached at the C-2 or C-5 position. For example, a chiral amine or alcohol could be installed via nucleophilic substitution or a cross-coupling reaction, creating a new chiral ligand that could be used in various asymmetric transformations. thieme-connect.comresearchgate.net

A second approach is to perform a stereoselective reaction on a prochiral derivative of the target molecule. For example:

Asymmetric Hydrogenation: A vinyl group could be introduced at the C-2 or C-5 position via a Heck or Suzuki coupling. Subsequent asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) would create a chiral ethyl substituent.

Asymmetric Reduction: If one of the chloro groups were converted to a carbonyl group (e.g., via a Weinreb amide intermediate), the resulting ketone could be reduced asymmetrically using chiral reducing agents (e.g., CBS catalysts) to produce a chiral secondary alcohol.

These strategies provide pathways to transform the achiral this compound into valuable, single-enantiomer chiral quinoline analogs.

Future Research Directions in Quinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Halogenated Quinoline (B57606) Architectures

A key area of development will be the application of modern catalytic systems. The use of nanocatalysts, for instance, offers a promising green approach to quinoline synthesis, often involving mechanistic pathways such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.com These catalysts can be designed for high efficiency and recyclability, aligning with the principles of sustainable chemistry. mdpi.commdpi.com Furthermore, metal-free synthetic protocols are gaining traction as they mitigate the environmental and economic concerns associated with transition metal catalysts. nih.govnih.gov

Moreover, the development of synthetic methods that are tolerant of a wide range of functional groups is a persistent goal. This is particularly important for creating a library of derivatives based on the 2,5-dichloro-3-(difluoromethyl)quinoline scaffold for various applications. Sustainable approaches, such as the use of greener solvents, microwave-assisted synthesis, and biocatalysis, will continue to be integrated into the synthesis of complex quinolines. mdpi.commdpi.com

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Nanocatalysis | Recyclable catalysts, diverse mechanistic pathways. mdpi.com | Improved yields, reduced waste, and enhanced sustainability. mdpi.com |

| Metal-Free Synthesis | Avoids transition metal contamination. nih.govnih.gov | Cost-effective and environmentally friendly production. nih.gov |

| One-Pot/Tandem Reactions | Multiple steps in a single vessel. mdpi.com | Increased efficiency and reduced purification steps. mdpi.com |

| Sustainable Methods | Green solvents, microwave assistance, biocatalysis. mdpi.commdpi.com | Minimized environmental impact and safer processes. mdpi.com |

Advanced Computational Design and Predictive Modeling for Quinoline Reactivity and Structure

The complexity of this compound makes it an ideal candidate for in-depth computational analysis. Advanced computational design and predictive modeling offer powerful tools to elucidate its electronic structure, predict its reactivity, and guide the rational design of new derivatives with desired properties.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activity of a series of related quinoline compounds. mdpi.commdpi.comresearchgate.net By correlating the 3D structural features of molecules with their activities, these models can guide the design of new analogues of this compound with enhanced potency.

The application of machine learning (ML) in chemistry is a rapidly growing field with immense potential for predicting molecular properties and reaction outcomes. nih.govresearchgate.netrsc.org ML models can be trained on large datasets of known quinoline derivatives to predict various properties of novel compounds like this compound, including their solubility, toxicity, and metabolic stability. rsc.org This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and molecular properties. nih.govrsc.org | Reactivity prediction, stability analysis, spectroscopic properties. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models for biological activity. mdpi.comresearchgate.net | Rational design of more potent analogues. mdpi.com |

| Machine Learning (ML) | Prediction of physicochemical and biological properties. nih.govresearchgate.net | Prioritization of synthetic targets, ADMET profiling. rsc.org |

Exploration of Unique Chemical Reactivity and Catalysis Mechanisms of Substituted Quinoline Systems

The specific substitution pattern of this compound is expected to impart unique chemical reactivity to the quinoline core. The electron-withdrawing nature of the two chlorine atoms and the difluoromethyl group will significantly influence the electron density distribution within the aromatic system, thereby affecting its susceptibility to various chemical transformations.

Future research should focus on exploring the C-H activation and functionalization of the remaining C-H bonds on the quinoline ring. bioengineer.org Transition-metal catalysis has proven to be a powerful tool for the regioselective functionalization of quinolines. mdpi.com Investigating the directing group ability of the existing substituents and developing catalytic systems that can selectively target specific positions on the this compound scaffold will be a key area of study. The influence of the difluoromethyl group on the reactivity and regioselectivity of such transformations is of particular interest, as fluorinated groups are known to have profound effects on the properties of organic molecules. tandfonline.com

Furthermore, the potential of this compound and its derivatives to act as ligands or catalysts in organic reactions warrants investigation. The nitrogen atom in the quinoline ring can coordinate to metal centers, and the electronic properties of the quinoline can be fine-tuned by the substituents. The unique electronic environment created by the chloro and difluoromethyl groups could lead to novel catalytic activities. For instance, quinoline derivatives have been shown to act as promoters in certain gold-catalyzed reactions, a behavior that is in stark contrast to their typical role as catalyst poisons in other noble metal-based systems. nih.gov

Mechanistic studies will be crucial to understanding the underlying principles governing the reactivity and catalytic behavior of this complex quinoline. A combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling can provide a detailed picture of the reaction pathways and transition states involved.

| Research Area | Focus | Potential Discoveries |

| C-H Activation/Functionalization | Selective modification of remaining C-H bonds. bioengineer.org | Novel synthetic routes to complex quinoline derivatives. mdpi.com |

| Catalysis | Application as a ligand or catalyst. | New catalytic systems with unique reactivity and selectivity. nih.gov |

| Mechanistic Studies | Elucidation of reaction pathways. | Fundamental understanding of the influence of substituents on reactivity. |

Integration of Multidisciplinary Approaches for Comprehensive Understanding of Quinoline Chemistry

A truly comprehensive understanding of a complex molecule like this compound can only be achieved through the integration of multiple scientific disciplines. Future research should embrace a multidisciplinary approach that combines synthetic chemistry, computational modeling, spectroscopy, and biological evaluation to create a holistic picture of its properties and potential applications.

The synergy between experimental synthesis and computational chemistry is particularly powerful. rsc.orgnih.gov Computational models can predict the most promising synthetic routes and target molecules, while experimental results can validate and refine these models. nih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and materials science. nih.gov

Spectroscopic techniques, such as NMR, IR, and mass spectrometry, are essential for the characterization of newly synthesized compounds. mdpi.com When combined with computational predictions of spectroscopic data, these techniques can provide unambiguous structural assignments and insights into the electronic and conformational properties of the molecule. mdpi.com

In the context of potential applications, particularly in medicinal chemistry, a multidisciplinary approach is indispensable. bioengineer.org The synthesis of this compound and its derivatives would be followed by biological screening to assess their activity against various targets. Molecular docking and other computational tools can then be used to understand the interactions between the molecule and its biological target at the atomic level, providing a rational basis for further optimization. nih.gov This integrated approach, which combines the expertise of synthetic chemists, computational chemists, biologists, and pharmacologists, is crucial for the successful development of new therapeutic agents. bioengineer.org

| Discipline | Contribution | Integrated Outcome |

| Synthetic Chemistry | Creation of the molecule and its derivatives. nih.gov | Access to novel chemical matter for investigation. |

| Computational Chemistry | Prediction of properties and reaction mechanisms. rsc.orgnih.gov | Rational design and focused experimental efforts. nih.gov |

| Spectroscopy | Structural elucidation and characterization. mdpi.commdpi.com | Confirmation of molecular structure and electronic properties. |

| Biological Evaluation | Assessment of activity against biological targets. nih.govbioengineer.org | Identification of lead compounds for drug discovery. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-3-(difluoromethyl)quinoline, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via modified Vilsmeier-Haack reactions using MsCl and DMF to activate acetanilide precursors, followed by halogenation and fluorination steps. Key parameters include temperature control (85°C for cyclization), stoichiometric ratios of reagents (e.g., 3.0 eq MsCl), and post-reaction quenching with NaHCO₃ to stabilize intermediates .

- Data Insight : Table 1 from shows reaction optimization for similar quinolines, where higher yields (>80%) were achieved using DMF as a catalyst and dichloromethane for extraction.

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent positioning?

- Methodology : Combine NMR (¹H/¹³C/¹⁹F) for halogen and fluorine mapping, X-ray crystallography for spatial conformation, and high-resolution mass spectrometry (HRMS) for molecular formula validation. For example, ¹⁹F NMR can distinguish difluoromethyl (-CF₂H) from trifluoromethyl (-CF₃) groups .

- Validation : demonstrates the use of X-ray crystallography to resolve steric effects in pyrazoloquinoline derivatives, applicable to confirm substituent arrangements.

Q. What in vitro assays are suitable for initial screening of biological activity in halogenated quinolines?

- Methodology : Use enzyme inhibition assays (e.g., kinase or polymerase targets) and cytotoxicity screens (MTT assay) with cancer cell lines. Fluorescence spectroscopy () or surface plasmon resonance (SPR) can quantify target binding affinity .

- Case Study : notes that bromo-chloro-difluoromethylquinolines exhibit IC₅₀ values <10 μM in kinase inhibition assays, suggesting similar frameworks for prioritization.

Advanced Research Questions

Q. How can fluorination efficiency at the 3-position be improved without compromising quinoline ring stability?

- Methodology : Explore late-stage fluorination using NFSI (N-fluorobenzenesulfonimide) under radical conditions ( ) or transition-metal catalysis (e.g., Pd-mediated C–F coupling). Kinetic studies in show difluorination predominates at 75°C with excess NFSI, yielding >90% product .

- Data Contradiction : Traditional Vilsmeier-Haack methods ( ) may degrade fluorinated intermediates, whereas radical pathways preserve ring integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.